Structural Differentiation via N3-Methyl Substitution: Impact on Cytokinin Receptor Activation vs. Unsubstituted 6-Benzylaminopurine (BAP)
N-Benzyl-3-methyl-3H-purin-6-amine bears a methyl substituent at the N3 position of the purine ring, a modification absent in the prototypical cytokinin agonist 6-benzylaminopurine (BAP, CAS 1214-39-7). Structure-activity relationship (SAR) studies on N6-benzyladenine derivatives demonstrate that purine ring modifications, including N3-substitution, profoundly modulate cytokinin receptor activation [1]. In the Nisler et al. (2010) study of 11 BAP derivatives, compounds with substitutions at the C2, N7, and N9 positions of the purine moiety displayed a spectrum of activities ranging from full agonism to potent antagonism at Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4 [2]. While N3-methyl substitution was not directly tested in that panel, the closely related N9-substituted derivatives showed reduced agonist activity and, in some cases, antagonist properties in bacterial receptor and live-cell binding assays, as measured by ARR5:GUS reporter gene output [2]. Separately, Abe and Uchiyama (1978) reported that 3-methyl substitution on adenylate cytokinins significantly diminishes cytokinin activity relative to the unsubstituted parent in tobacco callus bioassays [3]. This class-level evidence indicates that the N3-methyl group in the target compound is expected to attenuate cytokinin agonism and may confer antagonist properties, differentiating it from BAP.
| Evidence Dimension | Cytokinin receptor activation (qualitative activity shift upon N3-purine substitution) |
|---|---|
| Target Compound Data | N3-methyl substitution predicted to reduce/abolish cytokinin agonist activity relative to unsubstituted BAP; potential antagonist properties inferred from C2/N7/N9 substitution SAR |
| Comparator Or Baseline | 6-Benzylaminopurine (BAP): full cytokinin agonist at AHK3 and CRE1/AHK4; PI-55 (6-(2-hydroxy-3-methylbenzylamino)purine): competitive antagonist at CRE1/AHK4 |
| Quantified Difference | Qualitative shift from agonism to reduced activity/antagonism; precise IC50/EC50 values for N-Benzyl-3-methyl-3H-purin-6-amine not reported in primary literature |
| Conditions | Arabidopsis cytokinin receptor AHK3 and CRE1/AHK4 bacterial receptor assays; live-cell binding assays; ARR5:GUS reporter gene assay (Nisler et al., 2010); Tobacco callus bioassay (Abe & Uchiyama, 1978) |
Why This Matters
For researchers studying cytokinin signaling, this compound offers a distinct N3-methylated purine scaffold unavailable in commercial BAP or PI-55, enabling investigation of how purine ring electronics influence receptor activation versus antagonism.
- [1] Savelieva EM, Oslovsky VE, Karlov DS, et al. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. bioRxiv. 2018. doi:10.1101/241281. View Source
- [2] Nisler J, Zatloukal M, Popa I, Doležal K, Strnad M, Spíchal L. Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry. 2010;71(7):823-830. doi:10.1016/j.phytochem.2010.01.018. View Source
- [3] Abe H, Uchiyama M. Relative Cytokinin Activity of 3-Methyl Substituted Adenylate Cytokinins. Agricultural and Biological Chemistry. 1978;42(2):487-489. doi:10.1080/00021369.1978.10863005. View Source
